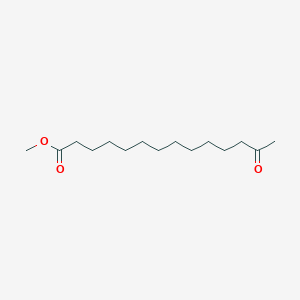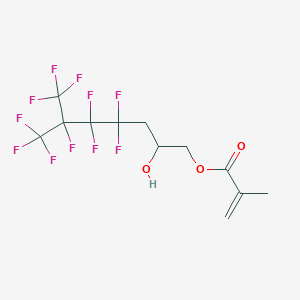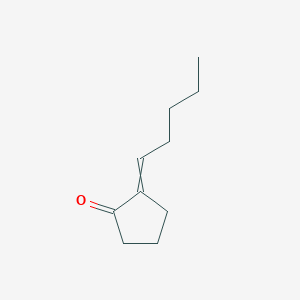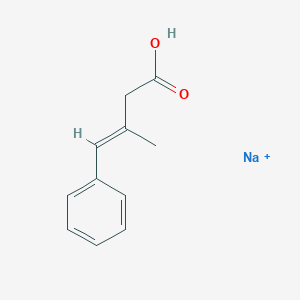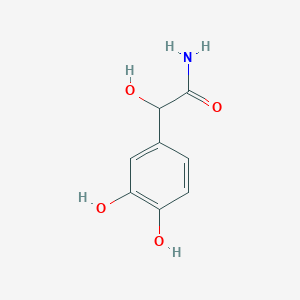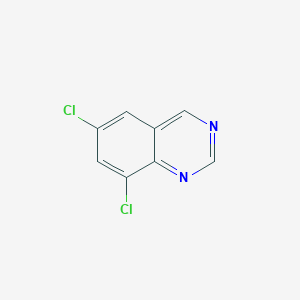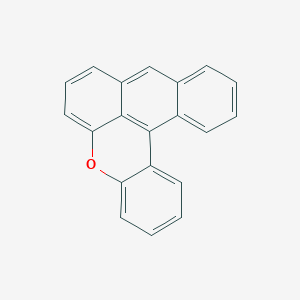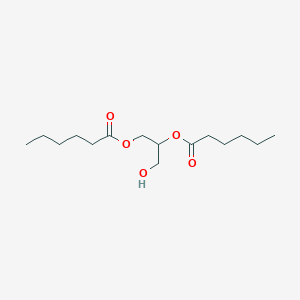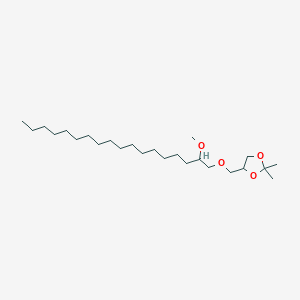
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MO-DMDL, is a chemical compound that has been extensively studied for its potential use in scientific research. MO-DMDL is a derivative of dioxolane, a cyclic ether that is commonly used in organic synthesis. MO-DMDL has several unique properties that make it an attractive compound for use in research, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the hydrolysis of the methoxyoctadecoxymethyl group to release the active compound. The active compound is then able to cross the blood-brain barrier and exert its therapeutic effects.
Biochemische Und Physiologische Effekte
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to have several biochemical and physiological effects, including its ability to increase the uptake of therapeutic agents in the brain and its potential to reduce inflammation. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents. However, the synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One area of research is the development of new methods for synthesizing 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane and its potential side effects.
Synthesemethoden
The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves several steps, including the protection of the hydroxyl groups on the dioxolane ring and the introduction of the methoxyoctadecoxymethyl group. The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to be an effective means of delivering therapeutic agents to the brain, as it is able to cross the blood-brain barrier. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16725-42-1 |
|---|---|
Produktname |
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
Molekularformel |
C25H50O4 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
4-(2-methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C25H50O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26-4)20-27-21-24-22-28-25(2,3)29-24/h23-24H,5-22H2,1-4H3 |
InChI-Schlüssel |
KHUPGEMYKNAGBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
Synonyme |
4-[[(2-Methoxyoctadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



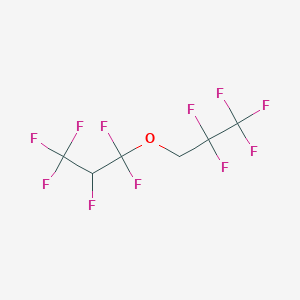
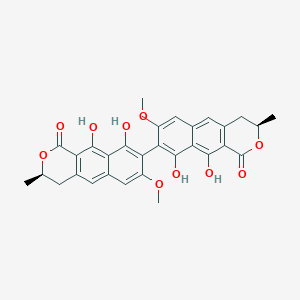
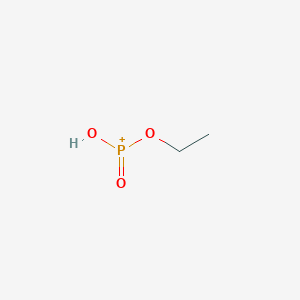
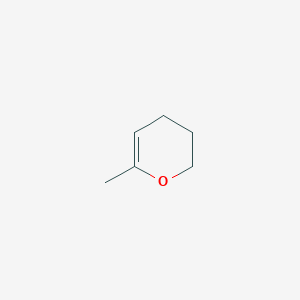
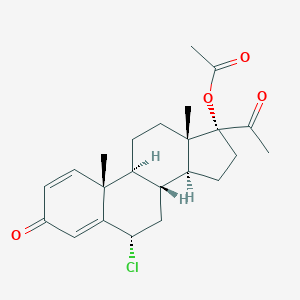
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
